1-{4-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one
Overview
Description
1-{4-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one is a useful research compound. Its molecular formula is C23H19ClN4O and its molecular weight is 402.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression of the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell proliferation . The compound’s interaction with CDK2 also induces apoptosis within cells .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . This disruption can lead to cell death or apoptosis, particularly in cancer cells where rapid and uncontrolled cell proliferation is a key characteristic .
Pharmacokinetics
The compound’s potent inhibitory effects on cdk2 and its significant cytotoxic activities against various cell lines suggest that it may have favorable bioavailability .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been shown to inhibit cell proliferation and induce apoptosis within these cells . The compound’s potent dual activity against the examined cell lines and CDK2 makes it a promising candidate for further investigations .
Biochemical Analysis
Biochemical Properties
1-{4-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cyclin-dependent kinases (CDKs), where it acts as an inhibitor. This interaction is crucial for regulating the cell cycle and preventing uncontrolled cell proliferation . Additionally, the compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system, thereby affecting neurotransmission .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cells by altering the expression of pro-apoptotic and anti-apoptotic genes . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. The compound binds to the active sites of target enzymes, such as CDKs and acetylcholinesterase, inhibiting their activity . This inhibition leads to the disruption of cell cycle progression and neurotransmission. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . The exact temporal dynamics of these effects can vary depending on the experimental conditions and the specific cell types being studied .
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to vary with different dosages. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, such as cytochrome P450 enzymes, which are responsible for the compound’s biotransformation and elimination . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing alterations in the levels of key metabolites and changes in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound is actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which affects its intracellular concentration and distribution . Additionally, binding proteins, such as serum albumin, can influence the compound’s bioavailability and tissue distribution . These interactions play a crucial role in determining the compound’s pharmacokinetics and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to these compartments, where it can exert its effects on cellular processes . The subcellular localization of the compound is critical for its interaction with target biomolecules and its overall biological activity .
Properties
IUPAC Name |
1-[4-[3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-3,3-dimethylazetidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O/c1-23(2)14-27(22(23)29)18-9-5-16(6-10-18)20-11-12-25-21-19(13-26-28(20)21)15-3-7-17(24)8-4-15/h3-13H,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZOMYLUSPVFHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)C3=CC=NC4=C(C=NN34)C5=CC=C(C=C5)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001124031 | |
Record name | 1-[4-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-3,3-dimethyl-2-azetidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001124031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303985-95-7 | |
Record name | 1-[4-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-3,3-dimethyl-2-azetidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303985-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-3,3-dimethyl-2-azetidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001124031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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